molecular formula C11H11NO4 B8561474 Methyl 2-(4-formylbenzamido)acetate

Methyl 2-(4-formylbenzamido)acetate

Cat. No.: B8561474
M. Wt: 221.21 g/mol
InChI Key: QAWAFMVTBINFEL-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylbenzamido)acetate is a synthetic organic compound featuring a benzamide core substituted with a formyl group at the para position and an ester-functionalized acetamide side chain. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. The compound is characterized by two key functional groups:

  • 4-Formylbenzamido group: Provides reactivity for nucleophilic additions (via the aldehyde) and hydrogen-bonding capabilities.
  • Methyl ester group: Enhances solubility in organic solvents and influences crystallinity.

This compound is often utilized as an intermediate in pharmaceutical and materials chemistry due to its dual reactivity.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-[(4-formylbenzoyl)amino]acetate

InChI

InChI=1S/C11H11NO4/c1-16-10(14)6-12-11(15)9-4-2-8(7-13)3-5-9/h2-5,7H,6H2,1H3,(H,12,15)

InChI Key

QAWAFMVTBINFEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

Molecular Formula : C₁₀H₁₀N₄O₃
Key Features :

  • Tetrazole ring : Aromatic, nitrogen-rich heterocycle capable of coordinating metal ions .
  • Hydroxyphenyl group : Participates in intramolecular O–H⋯N hydrogen bonding, stabilizing the molecular conformation .
  • Methyl ester group : Similar to the target compound, enhancing solubility and crystallinity.

Structural Differences :

  • The tetrazole ring in this compound introduces distinct supramolecular interactions (e.g., hydrogen bonding and π-π stacking) absent in Methyl 2-(4-formylbenzamido)acetate.
  • The hydroxyl group on the phenyl ring enables stronger intermolecular interactions compared to the aldehyde group in the target compound .

Crystallographic Data :

  • Molecules form trans-dimers via C–H⋯O hydrogen bonds and offset π-π interactions between phenyl rings .
  • Dihedral angles between substituents (e.g., 82.61° between tetrazole and ester groups) reflect steric and electronic constraints .

(S)-Methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate

Molecular Formula: C₁₈H₁₅NO₅ Key Features:

  • Dioxoisoindolinyloxy group : A bulky, electron-withdrawing substituent influencing reactivity and stereochemistry.
  • Phenylpropanoate backbone: Provides rigidity and planar geometry.

Structural Differences :

  • The dioxoisoindolinyloxy group introduces steric hindrance absent in this compound.
  • The chiral center in this compound contrasts with the achiral nature of the target molecule .

General Trends in Ester-Functionalized Benzamide Derivatives

Property This compound Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate (S)-Methyl 2-(dioxoisoindolinyloxy)-3-phenylpropanoate
Molecular Weight 221.21 g/mol 234.21 g/mol 329.32 g/mol
Key Functional Groups Formyl, benzamido, ester Tetrazole, hydroxyphenyl, ester Dioxoisoindolinyloxy, phenylpropanoate
Hydrogen Bonding Aldehyde-mediated O–H⋯N and C–H⋯O interactions Limited data
Crystallinity Likely moderate High (due to π-π stacking) Moderate (steric hindrance)
Applications Pharmaceutical intermediates Metal-organic frameworks (MOFs) Chiral synthesis

Research Findings and Implications

  • Reactivity : The formyl group in this compound offers unique reactivity for Schiff base formation, distinguishing it from hydroxyl- or tetrazole-substituted analogs .
  • Supramolecular Chemistry: Compounds like Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate demonstrate how hydrogen bonding and π-π interactions drive crystal packing, a feature less pronounced in the target compound due to its aldehyde group .
  • Synthetic Complexity : The isomerism observed in tetrazole derivatives underscores challenges absent in the straightforward synthesis of this compound .

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